3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a cyclohexyl group and a fluorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation. Further research is needed to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to its analogs, 3-Cyclohexyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, which can be advantageous in drug development .
Properties
Molecular Formula |
C16H16FNOS2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16FNOS2/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h6-10,13H,1-5H2/b14-10- |
InChI Key |
SLNFKQZXQNPJER-UVTDQMKNSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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